A common synthetic approach for 3-(2-methoxyphenyl)butanoic acid involves a multistep process. A key step involves the diastereoselective 1,4-addition of arylboronic acids to a crotonate ester using a rhodium catalyst, such as (R)-BINAP, to predominantly yield the (S)-enantiomer. This reaction introduces the desired stereochemistry at the 3-position of the butanoic acid backbone. [] Further modifications, such as hydrolysis of the ester group, can be performed to obtain the target compound.
Another synthesis method utilizes the reaction of lithium diisopropylamide with triethylphosphonoacetate, followed by the addition of o-methoxyacetophenone. [] This reaction yields ethyl (E)-3-(2-methoxyphenyl)-2-butenoate, which can be further modified to obtain the target compound.
Formation of Triorganotin(IV) Compounds: Triorganotin(IV) compounds were synthesized using 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid, a derivative of 3-(2-methoxyphenyl)butanoic acid. This synthesis involved reacting the acid with various triorganotin(IV) chlorides. The resulting compounds exhibited a five-coordinate, distorted trigonal-bipyramidal geometry around the tin(IV) center. []
Synthesis of Bicyclic Boron Heterocycles:Boron triacetate reacted with 3-(2-acylhydrazono)-2-(2-phenylhydrazono)butanoic acids, structurally related to 3-(2-methoxyphenyl)butanoic acid, to yield 4-acetoxy-2-aryl-8-methyl-6-oxo-7-phenylhydrazono-2H,4H,6H,7H,8H-[1,3,4,2]oxadiazaborolo[2,3-b][1,3,2]oxazaborines. These compounds represent novel zwitterionic, tetrahedral boron heterocycles. []
Synthesis of Benzofuroquinolines:3-(o-Methoxyphenyl)-1,2-dihydroquinolin-2-ones, similar to 3-(2-methoxyphenyl)butanoic acid in the presence of a methoxyphenyl group, underwent demethylcyclization to produce benzofuro[2,3-b]quinoline derivatives. This reaction highlights the potential for cyclization reactions involving the methoxyphenyl moiety. []
Development of αvβ6 Integrin Inhibitors: Researchers utilized 3-(2-methoxyphenyl)butanoic acid as a starting point to synthesize a series of 3-aryl(pyrrolidin-1-yl)butanoic acids. This led to the discovery of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, a highly potent and selective αvβ6 integrin inhibitor with potential applications in treating idiopathic pulmonary fibrosis. []
Synthesis of Neurotensin Receptor Type 2 Compounds:Analogues of SR48692, structurally similar to 3-(2-methoxyphenyl)butanoic acid, were explored in the search for selective neurotensin receptor type 2 (NTS2) compounds. This research led to the discovery of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739), a selective NTS2 compound. NTS2 compounds, including NTRC-739, have potential analgesic effects. []
Development of Gonadotropin-Releasing Hormone Receptor Antagonists:Scientists investigated uracil phenylethylamines containing a butyric acid moiety, structurally related to 3-(2-methoxyphenyl)butanoic acid, as human gonadotropin-releasing hormone receptor (hGnRH-R) antagonists. These efforts resulted in the identification of (2R)-2-(3-{3-[(4-methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic acid (MK-0533), a selective hGnRH-R antagonist with potential in treating endometriosis. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6